molecular formula C13H13BO2 B1359214 4'-Methyl-4-biphenylboronic acid CAS No. 393870-04-7

4'-Methyl-4-biphenylboronic acid

Cat. No.: B1359214
CAS No.: 393870-04-7
M. Wt: 212.05 g/mol
InChI Key: UVCRLTMCDUXFSL-UHFFFAOYSA-N
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Description

4’-Methyl-4-biphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure with a methyl substituent at the 4’ position. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

4’-Methyl-4-biphenylboronic acid, also known as (4’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid , is a boronic acid derivative Boronic acids are known to interact with various biological targets, including enzymes and receptors.

Mode of Action

Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the activity of the target, potentially influencing various biological processes.

Biochemical Pathways

Boronic acids are known to be involved in various biochemical processes due to their ability to interact with a wide range of biological targets .

Pharmacokinetics

The bioavailability of boronic acids can be influenced by factors such as their pka and the presence of transporters in the body .

Result of Action

The interaction of boronic acids with their targets can lead to changes in the activity of these targets, potentially influencing various biological processes .

Action Environment

The action, efficacy, and stability of 4’-Methyl-4-biphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the boronic acid, potentially influencing its interaction with targets . Additionally, factors such as temperature and the presence of other molecules can also influence the action of the compound.

Biochemical Analysis

Biochemical Properties

4’-Methyl-4-biphenylboronic acid plays a crucial role in biochemical reactions, primarily due to its ability to form reversible covalent bonds with diol-containing biomolecules. This property makes it an effective tool for studying interactions with enzymes, proteins, and other biomolecules. For instance, 4’-Methyl-4-biphenylboronic acid has been shown to interact with saccharides through its boronic acid moiety, forming stable complexes that can be analyzed using techniques such as capillary electrophoresis . Additionally, it can inhibit enzymes that have active sites containing diol groups, thereby modulating their activity.

Cellular Effects

The effects of 4’-Methyl-4-biphenylboronic acid on various cell types and cellular processes are profound. This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, boronic acids, including 4’-Methyl-4-biphenylboronic acid, have been shown to inhibit auxin biosynthesis, leading to reduced root elongation and lateral root formation . This indicates that 4’-Methyl-4-biphenylboronic acid can significantly impact cellular growth and development.

Molecular Mechanism

At the molecular level, 4’-Methyl-4-biphenylboronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diol-containing molecules, such as sugars and certain amino acids. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, 4’-Methyl-4-biphenylboronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

The stability and effects of 4’-Methyl-4-biphenylboronic acid over time in laboratory settings are critical for its application in biochemical research. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions. Studies have shown that the enhancing effects of 4’-Methyl-4-biphenylboronic acid in biochemical assays can be observed within a specific concentration range and time frame, indicating its potential for short-term applications .

Dosage Effects in Animal Models

In animal models, the effects of 4’-Methyl-4-biphenylboronic acid vary with different dosages. At lower doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 4’-Methyl-4-biphenylboronic acid may exhibit toxic effects, such as skin and eye irritation . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

4’-Methyl-4-biphenylboronic acid is involved in various metabolic pathways, particularly those related to its interaction with diol-containing biomolecules. The compound can be metabolized by enzymes that recognize its boronic acid group, leading to the formation of stable complexes that can be further processed by the cell. This interaction can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4’-Methyl-4-biphenylboronic acid within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help localize the compound to specific cellular compartments, where it can exert its biochemical effects. The distribution of 4’-Methyl-4-biphenylboronic acid can also be influenced by its interactions with other cellular components, such as membranes and cytoskeletal elements .

Subcellular Localization

4’-Methyl-4-biphenylboronic acid is localized to specific subcellular compartments, where it can interact with target biomolecules. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. For example, 4’-Methyl-4-biphenylboronic acid may be directed to the nucleus to interact with transcription factors or to the cytoplasm to modulate enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-4-biphenylboronic acid typically involves the reaction of 4-bromo-4’-methylbiphenyl with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The general reaction scheme is as follows:

4-Bromo-4’-methylbiphenyl+B2(pin)2Pd catalyst, base4’-Methyl-4-biphenylboronic acid\text{4-Bromo-4'-methylbiphenyl} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd catalyst, base}} \text{4'-Methyl-4-biphenylboronic acid} 4-Bromo-4’-methylbiphenyl+B2​(pin)2​Pd catalyst, base​4’-Methyl-4-biphenylboronic acid

Industrial Production Methods: On an industrial scale, the production of 4’-Methyl-4-biphenylboronic acid follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl-4-biphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other types of reactions, including:

    Oxidation: Conversion to the corresponding phenol using oxidizing agents.

    Reduction: Formation of the corresponding boronate ester under reducing conditions.

    Substitution: Reaction with electrophiles to form various substituted biphenyl derivatives.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions include biaryl compounds, phenols, and substituted biphenyl derivatives, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4’-Methyl-4-biphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors for biological imaging.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials, including polymers and liquid crystals.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the biphenyl structure and methyl substituent, making it less sterically hindered.

    4-Biphenylboronic Acid: Similar structure but without the methyl group, affecting its reactivity and selectivity.

    4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a methyl group, influencing its electronic properties.

Uniqueness: 4’-Methyl-4-biphenylboronic acid is unique due to its specific structural features, which provide distinct steric and electronic effects. These properties enhance its reactivity in cross-coupling reactions and make it a valuable reagent for synthesizing complex organic molecules with high precision.

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCRLTMCDUXFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629649
Record name (4'-Methyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393870-04-7
Record name (4'-Methyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Methyl-4-biphenylboronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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